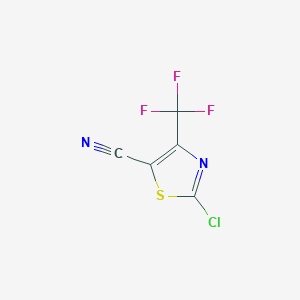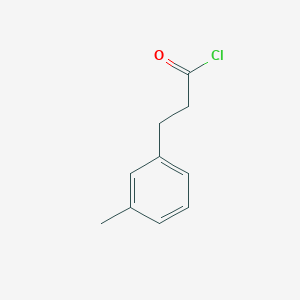
3-(3-Methylphenyl)propionyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylphenyl)propionyl chloride, also known as 3-Methyl-3-phenylpropionyl chloride, is a chemical compound used in the synthesis of various pharmaceuticals and agrochemicals. It is an important intermediate in the production of drugs such as fenoprofen, ibuprofen, ketoprofen, and naproxen.
Wirkmechanismus
The mechanism of action of 3-(3-Methylphenyl)propionyl chloride is not well understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX enzymes, 3-(3-Methylphenyl)propionyl chloride reduces inflammation and pain.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(3-Methylphenyl)propionyl chloride are similar to those of other NSAIDs. It is a potent anti-inflammatory and analgesic agent. It is also known to have antipyretic and antiplatelet effects. However, it can also cause gastrointestinal, renal, and cardiovascular side effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-Methylphenyl)propionyl chloride in lab experiments include its high purity, low cost, and availability. It is also a versatile intermediate that can be used in the synthesis of various drugs and agrochemicals. However, its limitations include its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(3-Methylphenyl)propionyl chloride. These include:
1. Development of new synthetic methods for the production of 3-(3-Methylphenyl)propionyl chloride that are more efficient and environmentally friendly.
2. Investigation of the mechanism of action of 3-(3-Methylphenyl)propionyl chloride to better understand its pharmacological properties.
3. Synthesis of new derivatives of 3-(3-Methylphenyl)propionyl chloride with improved pharmacological properties.
4. Development of new drug delivery systems for 3-(3-Methylphenyl)propionyl chloride to improve its efficacy and reduce its side effects.
5. Investigation of the potential use of 3-(3-Methylphenyl)propionyl chloride in the treatment of other diseases such as cancer and Alzheimer's disease.
Conclusion:
3-(3-Methylphenyl)propionyl chloride is an important intermediate in the production of various drugs and agrochemicals. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development in this area could lead to the discovery of new drugs and agrochemicals with improved therapeutic properties.
Synthesemethoden
The synthesis of 3-(3-Methylphenyl)propionyl chloride involves the reaction of 3-methylphenylpropanoic acid with thionyl chloride. The reaction takes place at room temperature and yields 3-(3-Methylphenyl)propionyl chloride and sulfur dioxide gas. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylphenyl)propionyl chloride is used as an intermediate in the synthesis of various drugs and agrochemicals. It is an important building block in the production of nonsteroidal anti-inflammatory drugs (NSAIDs) such as fenoprofen, ibuprofen, ketoprofen, and naproxen. It is also used in the synthesis of herbicides and insecticides.
Eigenschaften
CAS-Nummer |
103040-39-7 |
|---|---|
Produktname |
3-(3-Methylphenyl)propionyl chloride |
Molekularformel |
C10H11ClO |
Molekulargewicht |
182.64 g/mol |
IUPAC-Name |
3-(3-methylphenyl)propanoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
YUJRWINEOOQPEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CCC(=O)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)CCC(=O)Cl |
Synonyme |
Benzenepropanoyl chloride, 3-Methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




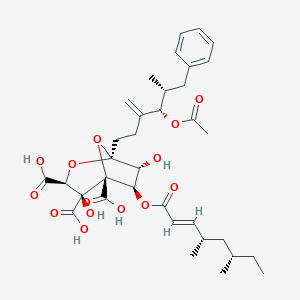
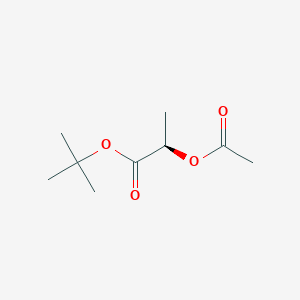
![2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B177674.png)

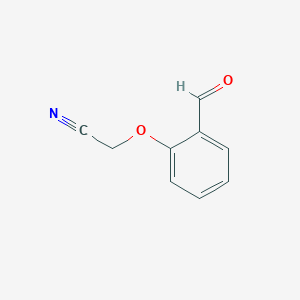
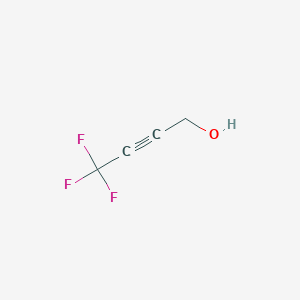
![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)
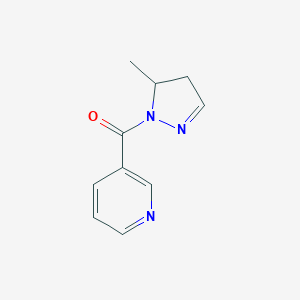
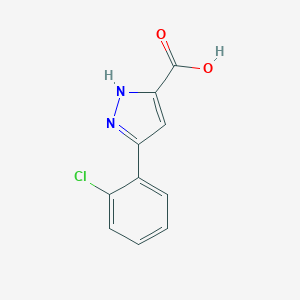
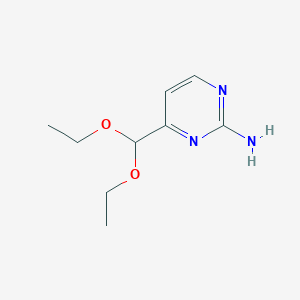
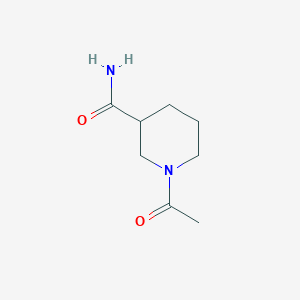
![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B177697.png)
